molecular formula C11H9NO3 B1325525 3-(2-Furoyl)-2-methoxypyridine CAS No. 898786-29-3

3-(2-Furoyl)-2-methoxypyridine

Cat. No. B1325525
M. Wt: 203.19 g/mol
InChI Key: NBBLJIMBHUNLKH-UHFFFAOYSA-N
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Description

The compound “3-(2-Furoyl)-2-methoxypyridine” is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a furoyl group (a furan ring attached to a carbonyl group), and a methoxy group (a methyl group bound to an oxygen atom) .


Synthesis Analysis

While specific synthesis methods for “3-(2-Furoyl)-2-methoxypyridine” are not available, similar compounds are often synthesized through reactions involving substituted benzoyl isocyanates and furoyl hydrazine .


Molecular Structure Analysis

The molecular structure of “3-(2-Furoyl)-2-methoxypyridine” would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy , and computational methods .


Chemical Reactions Analysis

The compound “3-(2-Furoyl)-2-methoxypyridine” may participate in various chemical reactions. For instance, similar compounds like 3-(2-Furoyl)quinoline-2-carboxaldehyde react with primary amines to form fluorescent products .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Furoyl)-2-methoxypyridine” would likely be determined using a combination of experimental techniques and computational methods .

Scientific Research Applications

Synthesis of Furan-Fused Heterocycles

  • Demethylation-Annulation Synthesis : A study by Conreaux et al. (2008) demonstrates the use of 3-iodo-4-methoxypyridin-2-ones in the synthesis of furan-fused heterocycles, using a process involving Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions (Conreaux et al., 2008).

Electrophilic Substitution Reactions

  • 2-(2-Furyl)[1,3]oxazolo[4,5-b]pyridine Synthesis : El’chaninov et al. (2014) investigated the condensation of 2-amino-3-hydroxypyridine with 2-furoyl chloride, leading to electrophilic substitution reactions in the furan ring, revealing specificity in reaction positioning (El’chaninov et al., 2014).

Deprotonative Metalation Studies

  • Deprotonation of 2-Methoxypyridine : Nagaradja et al. (2012) explored the deprotonation of 2-methoxypyridine using lithium-iron combinations, which is crucial in understanding the reactivity of such compounds (Nagaradja et al., 2012).

Practical Syntheses Approaches

  • Furan-Fused Pyridinones Synthesis : Delaunay et al. (2010) described a practical one-pot method for synthesizing furo[2,3-b]pyridin-4-ones and furo[3,2-c]pyridin-4-ones from 3-alkynyl-4-methoxypyridin-2(1H)-ones (Delaunay et al., 2010).

Applications in Organic Synthesis

  • Synthesis of Lycopodium Alkaloids : Bisai and Sarpong (2010) used methoxypyridine as a key component in the synthesis of the Lycopodium alkaloid lycoposerramine R, showcasing its role in complex organic syntheses (Bisai & Sarpong, 2010).

Catalytic Polymerization Studies

  • Catalytic Polymerizations of Heterocycles : Liu and Jia (2004) researched the catalytic polymerizations of epoxides and N-alkylaziridines, employing methoxypyridine as a catalyst component (Liu & Jia, 2004).

Lithiation Studies

  • Lithiation Pathways : Gros et al. (2003) studied the lithiation of 2-chloro- and 2-methoxypyridine, which is fundamental for understanding the chemical behavior of pyridine derivatives (Gros et al., 2003).

Future Directions

The future directions for research on “3-(2-Furoyl)-2-methoxypyridine” could involve exploring its potential applications in various fields, such as medicine or materials science .

properties

IUPAC Name

furan-2-yl-(2-methoxypyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-11-8(4-2-6-12-11)10(13)9-5-3-7-15-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBLJIMBHUNLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642174
Record name (Furan-2-yl)(2-methoxypyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Furoyl)-2-methoxypyridine

CAS RN

898786-29-3
Record name 2-Furanyl(2-methoxy-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Furan-2-yl)(2-methoxypyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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